Methyl 2-(bromomethyl)-5,6-dichloronicotinate
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Overview
Description
Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate is an organic compound with a complex structure that includes bromine, chlorine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like dichlorobenzene . The reaction is carried out at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(bromomethyl)acrylate: Another bromomethyl compound with applications in organic synthesis.
Methyl 2-(bromomethyl)benzoate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
1039037-67-6 |
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Molecular Formula |
C8H6BrCl2NO2 |
Molecular Weight |
298.95 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)-5,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H6BrCl2NO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3 |
InChI Key |
HUVWNVSMCZUJCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1CBr)Cl)Cl |
Origin of Product |
United States |
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